Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-
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Overview
Description
Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- is a chemical compound with the molecular formula C11H14N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a 6-methyl-3-pyridinyl carbonyl group attached to the nitrogen atom of the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- typically involves the reaction of pyrrolidine with 6-methyl-3-pyridinecarboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the pyridinyl carbonyl group.
Pyrrolidine-2,5-dione: A related compound with a different substitution pattern.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness
Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to the presence of the 6-methyl-3-pyridinyl carbonyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
56622-60-7 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H14N2O/c1-9-4-5-10(8-12-9)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
ZFQWPHSOKCAXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2 |
Origin of Product |
United States |
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